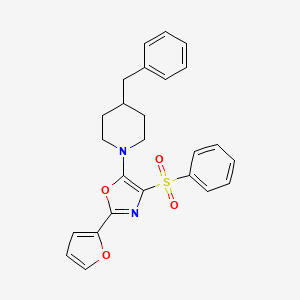

5-(4-Benzylpiperidin-1-yl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazole

Description

5-(4-Benzylpiperidin-1-yl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazole is a substituted oxazole derivative featuring three distinct functional groups:

- Position 4: A phenylsulfonyl group, an electron-withdrawing moiety that enhances stability and influences electronic properties.

- Position 5: A 4-benzylpiperidin-1-yl group, a lipophilic substituent that may improve membrane permeability and bioavailability.

Properties

IUPAC Name |

4-(benzenesulfonyl)-5-(4-benzylpiperidin-1-yl)-2-(furan-2-yl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O4S/c28-32(29,21-10-5-2-6-11-21)24-25(31-23(26-24)22-12-7-17-30-22)27-15-13-20(14-16-27)18-19-8-3-1-4-9-19/h1-12,17,20H,13-16,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGBTBWTOVSHBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C3=C(N=C(O3)C4=CC=CO4)S(=O)(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(4-Benzylpiperidin-1-yl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazole is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Benzylpiperidine moiety : Associated with neurological activity.

- Furan ring : Known for its diverse biological properties.

- Phenylsulfonyl group : Enhances the compound's reactivity and potential biological interactions.

The molecular formula of the compound is , with a molecular weight of approximately 372.48 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems, including:

- Dopaminergic system : Influences mood and reward pathways.

- Serotonergic system : Affects mood regulation and anxiety levels.

- Cholinergic system : Plays a role in memory and learning processes.

Research indicates that compounds with a benzylpiperidine structure can modulate receptor activity, potentially leading to therapeutic effects in neurological disorders.

Antagonistic Activity

Studies have shown that derivatives of oxazole, including this compound, can act as antagonists for specific receptors. For instance, related compounds have demonstrated high affinity for prostacyclin (IP) receptors, which are crucial in cardiovascular health. The IC50 values for receptor binding typically range from 0.05 to 0.50 µM, indicating potent antagonistic properties that could be utilized in treating conditions such as hypertension or heart failure .

Neuroprotective Effects

Research has highlighted the neuroprotective effects of benzylpiperidine derivatives. These compounds may enhance cognitive function and protect against neurodegeneration by modulating neurotransmitter release and receptor sensitivity. In vitro studies have indicated that these compounds can inhibit neuronal apoptosis in models of Alzheimer's disease .

Case Studies

Several studies have evaluated the biological activity of related compounds:

- Study on Neurotransmitter Modulation :

- Cardiovascular Research :

- Anticancer Activity :

Comparative Analysis

The table below summarizes the biological activities and affinities of this compound compared to similar compounds.

| Compound Name | IC50 (µM) | Biological Activity |

|---|---|---|

| This compound | 0.05 - 0.50 | Prostacyclin receptor antagonist |

| 5-(4-phenylbenzyl)oxazole | 0.016 - 0.070 | cAMP inhibition in HEL cells |

| Benzylpiperazine derivative | Varies | Modulation of serotonergic pathways |

Comparison with Similar Compounds

Thiazolyl Hydrazone Derivatives ()

Structural Similarities :

- Core Heterocycle : Thiazole (vs. oxazole in the target compound).

- Substituents : Furan-2-yl and halogenated aryl groups (e.g., 4-chloro-2-nitrophenyl).

Key Differences :

- Functional Groups : Thiazolyl hydrazones include hydrazone linkers absent in the target compound.

- Biological Activity :

Implications : The oxazole core in the target compound may exhibit enhanced metabolic stability compared to thiazole derivatives due to reduced ring strain.

1,3,4-Oxadiazole Derivatives ()

Structural Similarities :

Key Differences :

- Heterocycle : Oxadiazole (5-membered ring with two nitrogens) vs. oxazole (one nitrogen).

- Synthesis : Oxadiazoles often require cyclodehydration of diacylhydrazines, whereas oxazoles may form via condensation or Pd-catalyzed reactions (e.g., ) .

Implications : The phenylsulfonyl group in both compounds likely enhances solubility and binding affinity to hydrophobic targets.

Fused Oxazine-Oxazole Systems ()

Structural Similarities :

Key Differences :

- Ring Fusion : The target compound lacks fused rings but shares substituent diversity (e.g., fluorophenyl vs. benzylpiperidine).

- Synthesis : Fused systems involve Pd/C-catalyzed hydrogenation and hemiaminal formation, contrasting with simpler sulfonylation steps in oxazole synthesis .

Implications : Fused systems may exhibit rigid conformations advantageous for target specificity, while the target compound’s flexibility could enhance bioavailability.

Triazole-Furan Derivatives ()

Structural Similarities :

- Furan-2-yl Group : Common in both triazole and oxazole derivatives.

- Anti-Exudative Activity: Observed in triazole-furan derivatives (e.g., 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamides) .

Key Differences :

- Heterocycle : Triazole (three nitrogens) vs. oxazole (one nitrogen).

- Synthesis: Triazoles often form via Huisgen cycloaddition, whereas oxazoles may use Paal-Knorr condensation () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.